Ethyl 5-chloro-2-fluoronicotinate
Overview
Description
Ethyl 5-chloro-2-fluoronicotinate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol. It is a derivative of nicotinic acid, featuring both chlorine and fluorine atoms on the pyridine ring, which makes it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation of Nicotinic Acid Derivatives: this compound can be synthesized through the halogenation of nicotinic acid derivatives
Nucleophilic Substitution Reactions: Another method involves nucleophilic substitution reactions where appropriate halogenated precursors react with ethylating agents to introduce the ethyl group.
Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves the use of specialized reactors and precise temperature control to manage the reactivity of the halogens.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution Reactions: Substitution reactions are common, where different functional groups can replace the chlorine or fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Different halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-fluoronicotinate is widely used in scientific research due to its versatility as an intermediate:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and probes.
Medicine: It is utilized in the synthesis of pharmaceuticals, including potential therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5-chloro-2-fluoronicotinate exerts its effects depends on its specific application. In pharmaceutical synthesis, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets, such as enzymes or receptors. The molecular pathways involved typically include interactions with specific binding sites, leading to the modulation of biological processes.
Comparison with Similar Compounds
Ethyl 3-chloro-2-fluoronicotinate: Similar structure but different position of halogens.
Ethyl 5-chloro-2-bromonicotinate: Bromine instead of fluorine.
Ethyl 5-fluoro-2-chloronicotinate: Fluorine and chlorine in reversed positions.
Uniqueness: Ethyl 5-chloro-2-fluoronicotinate is unique due to its specific halogen arrangement, which influences its reactivity and applications. The presence of both chlorine and fluorine on the pyridine ring provides distinct chemical properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
ethyl 5-chloro-2-fluoropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTWDGIYZVPNNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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